Cas no 2377034-05-2 (2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2))
![2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) structure](https://ja.kuujia.com/scimg/cas/2377034-05-2x500.png)
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- Z4005381252
- EN300-7460383
- 2377034-05-2
- 1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride
- 1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride
- 2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2)
-
- インチ: 1S/C12H22N4O.2ClH/c1-9(13)12-8-16(4-5-17-12)7-11-6-15(3)14-10(11)2;;/h6,9,12H,4-5,7-8,13H2,1-3H3;2*1H
- InChIKey: VVFACVAGNXRBAF-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CN(C)N=C2C)CCOC(C(C)N)C1.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 310.1327168g/mol
- どういたいしつりょう: 310.1327168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.3Ų
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7460383-0.05g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 0.05g |
$338.0 | 2025-03-11 | |
Enamine | EN300-7460383-2.5g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 2.5g |
$2856.0 | 2025-03-11 | |
Enamine | EN300-7460383-5.0g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 5.0g |
$4226.0 | 2025-03-11 | |
1PlusChem | 1P028HWK-1g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 1g |
$1864.00 | 2024-05-23 | |
1PlusChem | 1P028HWK-250mg |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 250mg |
$953.00 | 2024-05-23 | |
1PlusChem | 1P028HWK-5g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 5g |
$5286.00 | 2024-05-23 | |
1PlusChem | 1P028HWK-10g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 10g |
$7807.00 | 2023-12-18 | |
Enamine | EN300-7460383-0.1g |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride |
2377034-05-2 | 95.0% | 0.1g |
$505.0 | 2025-03-11 | |
Aaron | AR028I4W-250mg |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 250mg |
$1017.00 | 2025-02-16 | |
Aaron | AR028I4W-50mg |
1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-aminedihydrochloride |
2377034-05-2 | 95% | 50mg |
$490.00 | 2025-02-16 |
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2) 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-Morpholinemethanamine, 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-α-methyl-, hydrochloride (1:2)に関する追加情報
Compound CAS No. 2377034-05-2: 2-Morpholinemethanamine, 4-[(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methyl]-α-Methyl-, Hydrochloride (1:2)
The compound with CAS No. 2377034-05-2, known as 2-Morpholinemethanamine, 4-[(1,3-Dimethyl-1H-Pyrazol-4-Yl)Methyl]-α-Methyl-, Hydrochloride (1:2), is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a morpholine ring, a pyrazole moiety, and a methyl group substitution. The hydrochloride salt form (1:2) indicates that the compound exists in a specific stoichiometric ratio with hydrochloric acid, which is commonly used to stabilize the compound's properties and enhance its solubility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving carefully controlled conditions. The synthesis process typically involves the coupling of morpholine derivatives with pyrazole-containing intermediates, followed by acid-mediated protonation to form the hydrochloride salt. This compound has been extensively studied for its potential as a building block in drug discovery programs targeting various therapeutic areas.
One of the most notable aspects of CAS No. 2377034-05-2 is its ability to act as a versatile intermediate in the construction of bioactive molecules. Researchers have demonstrated that this compound can be further functionalized to incorporate additional pharmacophores, thereby expanding its utility in medicinal chemistry. For instance, studies have shown that the morpholine ring can be modified to introduce hydrogen bonding capabilities, while the pyrazole moiety can serve as a platform for incorporating electron-withdrawing or donating groups to modulate biological activity.
The pharmacological profile of this compound has been investigated in several preclinical models. Early studies suggest that it exhibits moderate inhibitory activity against certain enzyme targets, making it a promising candidate for further optimization. Additionally, computational modeling techniques have been employed to predict its binding affinity and selectivity profiles against various protein targets. These findings underscore the potential of CAS No. 2377034-05-2 as a lead compound in drug development pipelines.
In terms of physical properties, CAS No. 2377034-05-2 is typically obtained as a white crystalline solid with a melting point ranging between 180°C and 190°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide has been reported to be moderate to high, depending on the solvent system used. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental perspective, studies have been conducted to assess the biodegradability and ecotoxicological impact of this compound. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its environmental fate and potential risks associated with large-scale production or disposal.
Looking ahead, ongoing research efforts are focused on optimizing the synthesis route for CAS No. 2377034-05-2 to improve yield and reduce production costs. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are exploring its application in developing novel therapeutics targeting diseases such as cancer and neurodegenerative disorders.
In conclusion, CAS No. 2377034-05-2 represents a valuable addition to the arsenal of compounds available for drug discovery and development. Its unique structural features, combined with promising biological activity profiles and favorable physical properties, position it as a key player in advancing modern medicinal chemistry research.
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